molecular formula C13H12N2O4 B8725432 2-cyclopentyl-4-nitro-1H-isoindole-1,3(2H)-dione

2-cyclopentyl-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B8725432
M. Wt: 260.24 g/mol
InChI Key: JJTXKYXJQXHYSD-UHFFFAOYSA-N
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Patent
US07148224B2

Procedure details

To a solution of 3-nitrophthalimide (3.85 g, 20.0 mmol), cyclopentanol (2.24 g, 26.0 mmol) and triphenylphosphine (6.87 g, 26.2 mmol) in tetrahydrofuran 30 ml was dropwise added 40% toluene solution (11.4 ml) of diethyl azocarboxylate under stirring in a nitrogen stream. The mixture was concentrated in vacuo, and the precipitate formed upon addition of ether was filtered off. After the filtrate was concentrated in vacuo, the residue was purified by silica gel column chromatography (hexane-ethyl acetate, 3:1) to give the title compound (3.87 g) as a colorless solid.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
6.87 g
Type
reactant
Reaction Step Three
Name
diethyl azocarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
11.4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([NH:9][C:10](=[O:11])[C:5]=12)=[O:8])([O-:3])=[O:2].[CH:15]1(O)[CH2:19][CH2:18][CH2:17][CH2:16]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1.C1(C)C=CC=CC=1>[CH:15]1([N:9]2[C:10](=[O:11])[C:5]3[C:6](=[CH:12][CH:13]=[CH:14][C:4]=3[N+:1]([O-:3])=[O:2])[C:7]2=[O:8])[CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)NC2=O)=CC=C1
Step Two
Name
Quantity
2.24 g
Type
reactant
Smiles
C1(CCCC1)O
Step Three
Name
Quantity
6.87 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
diethyl azocarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
11.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring in a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the precipitate formed upon addition of ether
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
After the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane-ethyl acetate, 3:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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